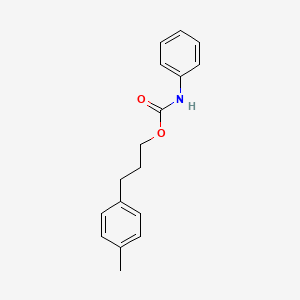
7-chloro-N-(2,5-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-N-(2,5-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is a synthetic organic compound that belongs to the benzoxadiazole family Compounds in this family are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(2,5-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves multi-step organic reactions. One common approach is the nitration of a benzoxadiazole precursor, followed by chlorination and subsequent amination with 2,5-dimethylphenylamine. The reaction conditions often require the use of strong acids, such as sulfuric acid or nitric acid, and elevated temperatures to facilitate the nitration and chlorination steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
7-chloro-N-(2,5-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different oxidation states.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydroxylated or dechlorinated products.
Substitution: Formation of substituted benzoxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of 7-chloro-N-(2,5-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of functional groups, such as the nitro and chloro groups, may influence the compound’s binding affinity and selectivity towards these targets. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-nitro-2,1,3-benzoxadiazole: Lacks the chloro and dimethylphenyl groups.
7-chloro-2,1,3-benzoxadiazole: Lacks the nitro and dimethylphenyl groups.
N-(2,5-dimethylphenyl)-2,1,3-benzoxadiazole: Lacks the chloro and nitro groups.
Uniqueness
The unique combination of functional groups in 7-chloro-N-(2,5-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine contributes to its distinct chemical properties and potential applications. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (dimethylphenyl) groups can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research and industrial purposes.
Eigenschaften
Molekularformel |
C14H11ClN4O3 |
|---|---|
Molekulargewicht |
318.71 g/mol |
IUPAC-Name |
7-chloro-N-(2,5-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine |
InChI |
InChI=1S/C14H11ClN4O3/c1-7-3-4-8(2)10(5-7)16-11-6-9(15)12-13(18-22-17-12)14(11)19(20)21/h3-6,16H,1-2H3 |
InChI-Schlüssel |
DPIBCJMZSYOGCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate](/img/structure/B11648927.png)
![(5Z)-3-(4-chlorobenzyl)-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11648929.png)
![2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B11648942.png)
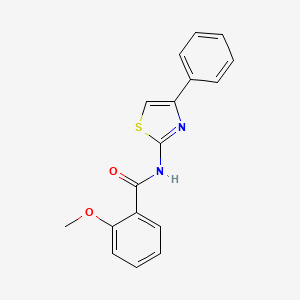
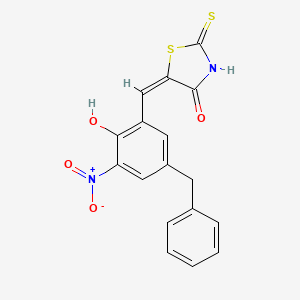
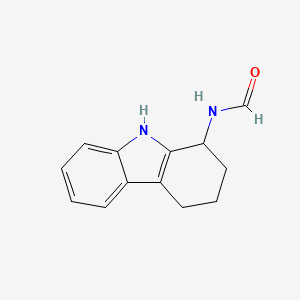
![2-[N-(3,4-Dimethoxyphenyl)4-methylbenzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide](/img/structure/B11648966.png)
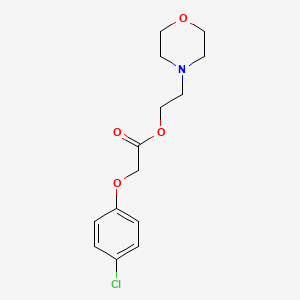

![4-{[(6-{[(4-Carboxyphenyl)amino]carbonyl}pyridin-2-yl)carbonyl]amino}benzoic acid](/img/structure/B11648980.png)
![Methyl 4-phenyl-2-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11648981.png)
![2-[4-(2,3-dimethylphenoxy)phenyl]-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11648987.png)
![Propan-2-yl 2-{[(3-chlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11648988.png)
